1,7-Dimethyl-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dimethyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-3-4-8-5-6-9(7)2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMAROBSJRYMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278316 | |
| Record name | Hexahydro-1,7-dimethyl-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67744-48-3 | |
| Record name | Hexahydro-1,7-dimethyl-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67744-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1,7-dimethyl-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Dimethyl-1,4-diazepane
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are associated with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of their interactions with biological targets.[3] Specifically, N-substituted 1,4-diazepanes, such as the title compound 1,7-Dimethyl-1,4-diazepane, are of significant interest as they can serve as key intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its structural characterization.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively approached in a two-step sequence. The first step involves the construction of the core 1,4-diazepane ring, also known as homopiperazine. This is followed by the exhaustive methylation of the two secondary amine functionalities to yield the desired tertiary amine. This strategic disconnection allows for a more controlled and higher-yielding synthesis compared to a single-step approach.
Figure 1: A high-level overview of the two-step synthetic strategy for this compound.
Part I: Synthesis of the 1,4-Diazepane (Homopiperazine) Precursor
The formation of the 1,4-diazepane ring is achieved through a classical cyclization reaction between ethylenediamine and a suitable three-carbon electrophile, such as 1,3-dihalopropane. The use of a high-dilution technique can be beneficial to favor the intramolecular cyclization over intermolecular polymerization. A common approach involves the reaction of ethylenediamine with 1,3-dibromopropane.
Experimental Protocol: Synthesis of 1,4-Diazepane
-
Reaction Setup: A solution of ethylenediamine (1.0 eq) in a suitable high-boiling solvent such as ethanol or n-butanol is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. A weak base, such as potassium carbonate (2.2 eq), is added to neutralize the hydrobromic acid formed during the reaction.
-
Addition of Reagent: A solution of 1,3-dibromopropane (1.0 eq) in the same solvent is added dropwise to the refluxing ethylenediamine solution over several hours. The slow addition is crucial to maintain a low concentration of the dihaloalkane, thereby promoting the desired intramolecular cyclization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure 1,4-diazepane.
Part II: N-Methylation via the Eschweiler-Clarke Reaction
With the 1,4-diazepane precursor in hand, the final step is the exhaustive methylation of both secondary amine nitrogens. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is a high-yielding reductive amination process that specifically introduces methyl groups without the risk of forming quaternary ammonium salts.[4][5][6] The reaction utilizes an excess of formic acid and formaldehyde; formaldehyde provides the methyl group, and formic acid acts as the reducing agent.[7]
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. This process is repeated for the second secondary amine to yield the final dimethylated product.
Figure 2: Simplified mechanism of the Eschweiler-Clarke methylation of 1,4-diazepane.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 1,4-Diazepane (1.0 eq) is dissolved in an excess of formic acid (e.g., 5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde (37 wt. %, excess, e.g., 5-10 eq) is added portion-wise to the stirred solution. The addition may be exothermic, so cooling might be necessary initially.
-
Heating: The reaction mixture is then heated to reflux for several hours until the evolution of carbon dioxide ceases.
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS to confirm the formation of the dimethylated product and the disappearance of the starting material and the monomethylated intermediate.
-
Work-up and Purification: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then made strongly alkaline with a concentrated solution of sodium hydroxide or potassium hydroxide and extracted with a suitable organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.
-
N-Methyl Protons: A sharp singlet is expected for the six protons of the two equivalent methyl groups attached to the nitrogen atoms.
-
Ring Protons: The protons on the diazepane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
N-Methyl Carbons: A signal corresponding to the two equivalent methyl carbons attached to the nitrogen atoms.
-
Ring Carbons: Signals for the carbon atoms of the diazepane ring.
| Predicted NMR Data for this compound | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| N-CH₃ (s, 6H) | ~ 2.3 - 2.5 |
| Ring-CH₂ (m, 8H) | ~ 2.5 - 2.8 |
| Ring-CH₂ (m, 2H) | ~ 1.7 - 1.9 |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| N-CH₃ | ~ 45 - 48 |
| Ring-C | ~ 55 - 60 |
| Ring-C | ~ 25 - 30 |
Note: The predicted chemical shifts are based on data for analogous N-methylated cyclic amines and may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule. For this compound, the key feature is the absence of N-H stretching vibrations, confirming the exhaustive methylation of the secondary amines.
| Predicted IR Data for this compound | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (aliphatic) | 2950 - 2800 |
| C-N stretch | 1250 - 1020 |
| Absence of N-H stretch | No significant absorption at 3300-3500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₆N₂), which is 128.22 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for cyclic amines involve alpha-cleavage, leading to the formation of stable iminium ions.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound, commencing with the cyclization of ethylenediamine and 1,3-dihalopropane to form the 1,4-diazepane core, followed by a robust Eschweiler-Clarke N-methylation. The detailed experimental protocols and the predicted comprehensive characterization data provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The methodologies described herein are scalable and utilize readily available reagents, making this compound an accessible building block for further synthetic endeavors.
References
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
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Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved February 7, 2024, from [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
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Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023, December 1). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020, January 27). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 7, 2024, from [Link]
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Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
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Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]
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Solid-state NMR and 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. (2023, December 14). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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1,7-Dimethyl-1,4-diazepane chemical properties and structure
This guide serves as a technical reference for 1,7-Dimethyl-1,4-diazepane , a specialized heterocyclic building block used in medicinal chemistry and ligand design.
Chemical Identity, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound (CAS: 67744-48-3) is a seven-membered heterocyclic diamine characterized by a homopiperazine core with methyl substitutions at the N1 nitrogen and the adjacent C7 carbon.[1][2][3][4][5][6][7][8] This specific substitution pattern introduces both asymmetry (chirality at C7) and steric bulk near the N1 coordination site. These features make it a high-value scaffold for "escaping flatland" in drug discovery—enhancing solubility and selectivity in kinase inhibitors (e.g., CDK9 targets) and serving as a chiral ligand in asymmetric catalysis.
Structural Analysis & Physicochemical Profile
Molecular Geometry and Numbering
The 1,4-diazepane ring exists in a flexible twisted chair conformation. The unique "1,7" substitution pattern places a methyl group on the nitrogen (N1) and another on the immediate adjacent carbon (C7).
-
Systematic Numbering: The ring is numbered starting from the substituted nitrogen (N1), proceeding through the ethylene bridge to N4, and concluding at the propylene bridge (C5-C6-C7).
-
Chirality: The C7 position is a stereogenic center. The molecule exists as (7R) and (7S) enantiomers. The proximity of the C7-methyl to the N1-methyl creates a sterically crowded environment, influencing the basicity and nucleophilicity of N1 compared to the secondary amine at N4.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 67744-48-3 |
| Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~160–165 °C (estimated at 760 mmHg) |
| Basicity (pKa) | N4 (2° amine): ~9.8 | N1 (3° amine): ~5.5 (Predicted) |
| Solubility | Miscible in water, ethanol, DMSO, DCM |
| LogP | ~0.2 (Hydrophilic) |
Technical Insight: The pKa difference between N1 and N4 allows for regioselective functionalization . The unhindered secondary amine (N4) is significantly more nucleophilic and basic than the sterically hindered N1.
Synthetic Pathways and Production[9]
The synthesis of this compound requires constructing the seven-membered ring while establishing the correct methylation pattern. A robust method involves the cyclization of N-methylethylenediamine with a 1,3-dihalobutane derivative.
Protocol: Cyclization via Nucleophilic Substitution
This protocol relies on the differential nucleophilicity of the primary and secondary amines in the starting material to control regiochemistry.
Reagents:
-
Precursor A: N-Methylethylenediamine (CAS: 109-81-9)
-
Precursor B: 1,3-Dibromobutane (racemic or chiral)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve N-methylethylenediamine (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous MeCN under nitrogen atmosphere.
-
Addition: Add 1,3-dibromobutane (1.0 eq) dropwise at 0°C to minimize polymerization.
-
Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours. The primary amine (NH₂) attacks the less hindered primary bromide first, followed by the intramolecular attack of the secondary amine (NHMe) on the secondary bromide.
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation or flash chromatography (DCM/MeOH/NH₄OH) to isolate this compound.
Synthesis Logic Diagram
Figure 1: Cyclization pathway showing the regioselective formation of the 1,7-isomer.
Applications in Drug Discovery
Scaffold Hopping and Peptidomimetics
1,4-Diazepanes are privileged structures that mimic peptide turns (specifically
Kinase Inhibition (CDK9 Case Study)
Research into Cyclin-Dependent Kinase 9 (CDK9) inhibitors has highlighted the utility of substituted diazepanes.[9]
-
Mechanism: The diazepane ring acts as a solvent-exposed solubilizing group that can also form hydrogen bonds with the kinase hinge region or adjacent residues.
-
Selectivity: Bulky substituents on the diazepane ring (like the 7-methyl group) can induce steric clashes with non-target kinases (e.g., CDK2), thereby improving the selectivity profile of the inhibitor [1].
Ligand Design
In coordination chemistry, this compound serves as a bidentate ligand. The steric bulk at N1 prevents the formation of saturated octahedral complexes in some metals, forcing lower coordination numbers or distorted geometries that are catalytically active.
Handling & Safety Protocols
Hazard Classification: Corrosive, Irritant.
-
Skin/Eye Contact: Causes severe skin burns and eye damage. The high basicity (pH > 11 in solution) can saponify lipids in tissue.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to carbamate formation upon exposure to atmospheric CO₂.
Self-Validating Safety Check:
-
Before use: Check the liquid for turbidity or precipitate (indicating carbonate formation).
-
During use: Keep a bottle of dilute acetic acid nearby for neutralization of spills.
References
-
Vertex AI Search . (2024). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. Retrieved from
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Accela ChemBio . (2024). Product Analysis: this compound (CAS 67744-48-3).[1][2][3][4][5][6][7][8][10] Retrieved from [4]
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National Center for Biotechnology Information . (2024). PubChem Compound Summary for 1,4-Diazepane derivatives. Retrieved from
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An In-depth Technical Guide to the Physical Properties of 1,7-Dimethyl-1,4-diazepane
This guide provides a comprehensive overview of the key physical properties of 1,7-Dimethyl-1,4-diazepane, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance to ensure a thorough understanding of this compound's physical characteristics.
Introduction to this compound
This compound is a saturated seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, each bearing a methyl group. As a derivative of 1,4-diazepane (also known as homopiperazine), its structure is of interest in medicinal chemistry and materials science. The N-methylation of the diazepane ring can significantly influence its conformational flexibility, basicity, and intermolecular interactions, thereby affecting its physical properties and potential applications as a ligand, building block for more complex molecules, or a biologically active agent itself.
Physicochemical Data Summary
The following table summarizes the available physical property data for this compound and related reference compounds. This comparative approach allows for an estimation of the expected properties of the target molecule.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₁₆N₂ | 128.22 | Not Reported | Not Reported | |
| 1,4-Diazepane (Homopiperazine) | C₅H₁₂N₂ | 100.16 | 42 | 168-170 | |
| N,N'-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | -1 | 131 | |
| N,N'-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | 102.18 | Not Applicable | 145 |
Expert Analysis of Physical Properties
Expected Melting Point
The parent compound, 1,4-diazepane, is a solid at room temperature with a melting point of 42 °C. This is due to the presence of two secondary amine groups, which can act as hydrogen bond donors and acceptors, leading to strong intermolecular forces.
In contrast, this compound has two tertiary amine groups. The absence of N-H protons means that it cannot act as a hydrogen bond donor. This significantly weakens the intermolecular forces compared to the parent compound. Therefore, it is highly probable that This compound is a liquid at room temperature with a melting point well below 0 °C . This is supported by the data for N,N'-dimethylpiperazine, which has a melting point of -1 °C.
Expected Boiling Point
The boiling point of a substance is primarily influenced by its molecular weight and the strength of its intermolecular forces.
-
Molecular Weight: this compound has a higher molecular weight (128.22 g/mol ) than 1,4-diazepane (100.16 g/mol ) and N,N'-dimethylpiperazine (114.19 g/mol ). Generally, an increase in molecular weight leads to stronger van der Waals forces and a higher boiling point.
-
Intermolecular Forces: While this compound cannot hydrogen bond with itself, it is still a polar molecule due to the presence of the two nitrogen atoms. Dipole-dipole interactions will be the primary intermolecular force. The parent 1,4-diazepane has a boiling point of 168-170 °C, which is elevated due to hydrogen bonding. The boiling point of N,N'-dimethyl-1,3-propanediamine is 145 °C[1].
Considering these factors, the boiling point of this compound is expected to be higher than that of N,N'-dimethylpiperazine (131 °C) due to its greater molecular weight and potentially different ring strain affecting its polarity and molecular surface area. However, it will be lower than that of 1,4-diazepane due to the absence of hydrogen bonding. A reasonable estimate for the boiling point of this compound would be in the range of 150-165 °C .
Experimental Determination of Physical Properties
To obtain definitive values for the melting and boiling points of this compound, the following experimental protocols are recommended. These methods are designed to be self-validating through the use of calibrated equipment and standardized procedures.
Workflow for Physical Property Determination
Detailed Protocol for Melting Point Determination
Given that this compound is expected to be a liquid at room temperature, this protocol is designed to determine its freezing point, which is equivalent to its melting point.
-
Apparatus: A calibrated digital melting point apparatus with a cooling function or a cryostat.
-
Sample Preparation: A small, anhydrous sample of this compound is required.
-
Procedure:
-
Place a small amount of the liquid sample into a capillary tube.
-
Cool the sample in the apparatus until it solidifies.
-
Slowly heat the sample at a rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.
-
-
Causality and Trustworthiness: Using a slow heating rate ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading. Calibration of the apparatus with known standards (e.g., pure water) is crucial for the trustworthiness of the results.
Detailed Protocol for Boiling Point Determination
-
Apparatus: A micro-distillation apparatus, a calibrated thermometer, a heating mantle, and boiling chips.
-
Sample Preparation: A few milliliters of the purified and dried this compound are needed.
-
Procedure:
-
Place the sample and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This is the boiling point.
-
Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, apply a pressure correction to the observed boiling point.
-
-
Causality and Trustworthiness: The use of boiling chips prevents bumping and ensures smooth boiling, which is essential for a stable and accurate temperature reading. Correct positioning of the thermometer is critical to measure the true boiling point. Correcting for atmospheric pressure is necessary as the boiling point is pressure-dependent.
Conclusion
While direct experimental data for the melting and boiling points of this compound are not currently found in readily accessible literature, a thorough analysis of its structure and comparison with analogous compounds allows for reliable estimations. It is predicted to be a low-melting liquid with a boiling point in the range of 150-165 °C. The provided experimental protocols offer a robust methodology for the precise determination of these fundamental physical properties, which are essential for the further development and application of this compound in scientific research.
References
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Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthetic Routes to N,N'-Dimethyl Substituted 1,4-Diazepanes
Abstract
The N,N'-dimethyl-1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of biologically active agents. Its conformational flexibility and the basicity of its tertiary amine groups make it a valuable pharmacophore for engaging with biological targets. This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed overview of robust and scalable synthetic strategies for accessing this important heterocyclic motif. We will explore two primary, field-proven methodologies: direct N-methylation of the 1,4-diazepane core via reductive amination and the cyclization of pre-functionalized acyclic precursors. Each section includes an in-depth discussion of the underlying chemical principles, step-by-step experimental protocols, and critical insights into reaction optimization and causality.
Introduction: The Significance of the 1,4-Diazepane Moiety
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[1][3] The N,N'-dimethyl substitution pattern, in particular, is of high interest as it modulates key physicochemical properties such as lipophilicity, pKa, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of drug candidates.
This document serves as a practical guide to the synthesis of this key structural motif, focusing on methods that are both reliable in a discovery setting and amenable to scale-up for further development. We will delve into the mechanistic rationale behind protocol choices, ensuring a thorough understanding that extends beyond simple procedural recitation.
Strategy 1: Direct N-Methylation via Reductive Amination
The most direct and widely employed strategy for the synthesis of N,N'-dimethyl-1,4-diazepane is the methylation of the parent 1,4-diazepane (often referred to as homopiperazine). Among various N-methylation techniques, the Eschweiler-Clarke reaction stands out for its operational simplicity, use of inexpensive reagents, and high selectivity, which circumvents the common problem of over-alkylation to form quaternary ammonium salts.
Mechanistic Rationale
The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the in-situ reducing agent. The reaction proceeds through a well-defined pathway:
-
Imine Formation: The secondary amine of the 1,4-diazepane ring first reacts with formaldehyde via nucleophilic addition to form a hemiaminal intermediate. This intermediate readily dehydrates to form a transient, electrophilic iminium ion.
-
Hydride Transfer: Formic acid then serves as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine. This step generates carbon dioxide as the only byproduct.
This sequence occurs twice to achieve dimethylation. The use of formic acid is critical; it is a mild reducing agent that is consumed in the process, driving the reaction to completion without the need for high-pressure hydrogenation or more reactive, less selective metal hydride reagents.[4][5]
Figure 1: Conceptual workflow of the Eschweiler-Clarke reaction for N,N'-dimethylation.
Detailed Experimental Protocol
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Formaldehyde (37% solution in H₂O)
-
Formic Acid (98-100%)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (1.0 eq).
-
Reagent Addition: Add formic acid (5.0 eq) to the flask, followed by the slow, dropwise addition of aqueous formaldehyde solution (5.0 eq). Causality Note: An excess of both reagents is used to drive the reaction to completion. The addition of formaldehyde should be controlled to manage the initial exotherm.
-
Reaction Heating: Heat the reaction mixture to 90-100 °C using an oil bath and maintain under reflux for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully basify the mixture to a pH > 12 by the slow addition of 10 M NaOH solution. Expertise Note: This step is highly exothermic and must be performed with caution. The goal is to deprotonate the product to facilitate its extraction into an organic solvent.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N'-dimethyl-1,4-diazepane.
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary, though this reaction often yields a product of high purity.
Data Summary
| Reagent | Molar Eq. | Purpose | Typical Yield | Purity |
| 1,4-Diazepane | 1.0 | Starting Material | - | - |
| Formaldehyde | 5.0 | C1 Source (Methyl group) | 85-95% | >95% |
| Formic Acid | 5.0 | Reducing Agent |
Strategy 2: Cyclization of an Acyclic N,N'-Disubstituted Precursor
An alternative and highly versatile strategy involves the construction of the diazepane ring from a pre-functionalized linear precursor. This approach is particularly valuable when substitutions on the carbon backbone of the ring are desired. The most common variant of this strategy is the double nucleophilic substitution of a 1,3-dihalopropane with N,N'-dimethylethylenediamine.
Mechanistic Rationale
This synthesis is a classic example of an intramolecular Williamson ether-like synthesis, applied to amines. It relies on the nucleophilicity of the secondary amines in N,N'-dimethylethylenediamine attacking the electrophilic carbons of a 1,3-dihalopropane (e.g., 1,3-dibromopropane).
The key challenge in this type of reaction is controlling the competition between the desired intramolecular cyclization and undesired intermolecular polymerization. To favor the formation of the seven-membered ring, the reaction is typically performed under high-dilution conditions. By maintaining a very low concentration of the reactants, the probability of one end of a molecule finding its other end is increased relative to the probability of it finding another molecule. The presence of a non-nucleophilic base is also crucial to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Figure 2: Reaction pathway for cyclization, highlighting the high-dilution principle.
Detailed Experimental Protocol
Materials:
-
N,N'-Dimethylethylenediamine
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a large three-neck round-bottom flask (e.g., 2 L) fitted with a reflux condenser, a mechanical stirrer, and a septum, add anhydrous acetonitrile (1 L) and anhydrous potassium carbonate (2.5 eq). Heat the suspension to reflux. Causality Note: K₂CO₃ is a mild, non-nucleophilic base that will scavenge the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.
-
High-Dilution Addition: Prepare two separate solutions in anhydrous acetonitrile:
-
Solution A: N,N'-dimethylethylenediamine (1.0 eq) in 250 mL of acetonitrile.
-
Solution B: 1,3-Dibromopropane (1.05 eq) in 250 mL of acetonitrile.
-
-
Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing acetonitrile/K₂CO₃ suspension over a period of 10-12 hours. Expertise Note: This slow, simultaneous addition is the essence of the high-dilution technique. It ensures that the concentration of the reactive intermediates remains extremely low, thus favoring the intramolecular ring-closing step.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 12 hours to ensure complete cyclization.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate and potassium bromide salts. Wash the filter cake with fresh acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material can be purified by vacuum distillation or by conversion to its dihydrochloride salt followed by recrystallization to afford pure N,N'-dimethyl-1,4-diazepane.
Conclusion
The synthesis of N,N'-dimethyl substituted 1,4-diazepanes can be approached through several reliable synthetic routes. For direct and efficient synthesis from the parent heterocycle, the Eschweiler-Clarke reaction offers an excellent, high-yielding, and scalable protocol using inexpensive reagents. For syntheses requiring the construction of the diazepane ring itself, particularly with custom substitutions, the intramolecular cyclization of an acyclic precursor like N,N'-dimethylethylenediamine provides a powerful, albeit more technically demanding, alternative. The choice of strategy will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the need for further diversification of the diazepane core. Both methods presented herein are foundational techniques in the toolkit of the medicinal and synthetic organic chemist.
References
-
1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]
-
Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
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Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. University of Missouri-St. Louis. Available at: [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. Available at: [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Institutes of Health. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. Available at: [Link]
- Methylation of piperazines.Google Patents.
-
Disubstituted piperazines and homopiperazines: Synthesis and affinities at a4b2 and a7 neuronal nicotinic acetylcholine receptors.** ScienceDirect. Available at: [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 1,7-Dimethyl-1,4-diazepane as a Versatile Ligand in Coordination Chemistry
Abstract
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its N-substituted derivatives, such as 1,7-dimethyl-1,4-diazepane, offer a unique platform for developing novel coordination complexes. This guide provides an in-depth exploration of this compound as a bidentate ligand, detailing its synthesis, coordination behavior with transition metals, and potential applications in catalysis and drug development. We present field-proven protocols for the synthesis of the ligand and a representative nickel(II) complex, along with methods for their characterization. This document is intended for researchers in coordination chemistry, catalysis, and medicinal chemistry, providing the foundational knowledge to leverage this versatile ligand in their work.
Introduction: The Scientific Rationale
Seven-membered heterocyclic compounds containing two nitrogen atoms, known as diazepines, are of significant interest due to their wide range of biological activities, including anticonvulsant, anxiolytic, and anticancer properties.[1][2] The parent 1,4-diazepane ring features a flexible conformation, typically adopting a chair-like structure.[3] Introducing substituents on the nitrogen atoms, as in this compound, modulates the ligand's steric and electronic properties.
As a ligand, this compound utilizes its two tertiary amine nitrogens as donor atoms to chelate metal ions. This chelation effect results in thermodynamically stable metal complexes. The conformational flexibility of the seven-membered ring allows it to accommodate a variety of metal ions with different coordination geometries. The N-methyl groups provide steric bulk that can influence the coordination sphere of the metal, potentially leading to unique catalytic activities or biological interactions. The exploration of such complexes opens avenues for creating novel metallodrugs or highly efficient catalysts.[4]
Synthesis of this compound Ligand
The synthesis of N-substituted 1,4-diazepanes can be achieved through various established methods, including reductive amination.[5][6] A common and straightforward approach for preparing this compound is the direct N-methylation of the parent 1,4-diazepane ring using a suitable methylating agent.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via reductive amination of N,N'-dimethylethylenediamine with 1,3-dibromopropane, followed by a base-mediated cyclization.
Materials:
-
N,N'-Dimethylethylenediamine
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N,N'-dimethylethylenediamine (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.
-
Reactant Addition: While stirring, slowly add 1,3-dibromopropane (1.1 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in 100 mL of deionized water and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if required.
Causality: The use of a slight excess of 1,3-dibromopropane ensures the complete consumption of the diamine. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal solvent due to its polarity and appropriate boiling point for this reaction.
Coordination Chemistry and Complex Synthesis
This compound typically acts as a bidentate (N,N') chelating ligand, forming a stable seven-membered ring with a metal center. The coordination geometry of the resulting complex is influenced by the metal ion, its oxidation state, and the presence of other ligands.
Protocol 2: Synthesis of a Representative Complex: Dichlorobis(this compound)nickel(II)
This protocol details the synthesis of a typical transition metal complex.[7]
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol (95%)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Standard filtration apparatus
Procedure:
-
Ligand Solution: Dissolve this compound (2.2 equivalents) in 20 mL of 95% ethanol in a 50 mL Schlenk flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve nickel(II) chloride hexahydrate (1 equivalent) in 15 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
-
Complexation: Slowly add the nickel(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation should be observed.
-
Reaction: Stir the mixture at room temperature for 4 hours to ensure complete complex formation.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.
-
Drying: Dry the complex under vacuum to obtain the final product.
Causality: A slight excess of the ligand is used to ensure the complete coordination of the nickel(II) ions. Ethanol is a suitable solvent as it dissolves both the reactants and typically allows for the precipitation of the final complex.
Caption: Workflow for the synthesis of the ligand and its Nickel(II) complex.
Characterization of Ligand and Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Protocol 3: Physicochemical Characterization
-
FTIR Spectroscopy:
-
Rationale: To identify key functional groups and confirm coordination. Upon complexation, the C-N stretching vibrations of the diazepane ring are expected to shift due to the donation of electron density from the nitrogen atoms to the metal center.
-
Procedure: Acquire spectra of the free ligand and the metal complex using KBr pellets or an ATR accessory. Compare the C-N stretching frequencies (typically in the 1100-1000 cm⁻¹ region).
-
-
UV-Visible Spectroscopy:
-
Rationale: To study the electronic transitions within the metal complex. For a d⁸ metal ion like Ni(II) in an octahedral environment, characteristic d-d transitions are expected.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., water or methanol) and record the absorption spectrum from 300 to 800 nm.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: To confirm the structure of the diamagnetic complexes. For paramagnetic complexes like many Ni(II) species, NMR can provide information about the magnetic properties and structure through the observation of broadened and shifted signals.[8]
-
Procedure: Dissolve the ligand or a diamagnetic analog (e.g., a Zn(II) complex) in a suitable deuterated solvent (e.g., D₂O or CD₃OD) and acquire the spectra.
-
-
Magnetic Susceptibility:
-
Rationale: To determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the coordination geometry of the metal ion.[9]
-
Procedure: Measure the magnetic susceptibility of a solid sample of the complex using a Gouy balance or a SQUID magnetometer. Calculate the effective magnetic moment (μ_eff). For a high-spin octahedral Ni(II) complex, a magnetic moment of ~2.8-3.5 B.M. is expected.[9]
-
Data Summary
| Technique | This compound (Ligand) | [Ni(C₇H₁₆N₂)₂]Cl₂ (Complex) | Expected Observation |
| FTIR (ν, cm⁻¹) | ~2800-2950 (C-H), ~1150 (C-N) | ~2800-2950 (C-H), Shifted (C-N) | Shift in C-N stretch confirms N-metal bond formation. |
| UV-Vis (λ_max, nm) | N/A (No chromophore in visible region) | ~350, ~550, ~900 | Appearance of d-d transition bands typical for octahedral Ni(II).[8] |
| Magnetic Moment | Diamagnetic | Paramagnetic (~3.2 B.M.) | Confirms the presence of two unpaired electrons in the Ni(II) center.[9] |
Applications and Future Directions
The coordination complexes of this compound and its derivatives hold significant promise in various fields.
Catalysis
Nickel(II) complexes featuring substituted 1,4-diazepane ligands have demonstrated high efficiency as catalysts for the conversion of atmospheric CO₂ into valuable organic carbonates.[8] The steric and electronic properties of the this compound ligand can be leveraged to fine-tune the catalytic activity and selectivity of the metal center for various organic transformations, including C-C coupling reactions and oxidation catalysis.[4]
Caption: Chelation of a Nickel(II) ion by two this compound ligands.
Drug Development and Radiopharmaceuticals
The 1,4-diazepane scaffold is a cornerstone of many clinically used drugs, such as diazepam (Valium).[10] By incorporating this bioactive moiety into a metal complex, it is possible to design novel metallodrugs with unique mechanisms of action. For instance, derivatives of 1,4-diazepane have been explored as selective inhibitors of cyclin-dependent kinases (CDKs) for anti-cancer applications.[11]
Furthermore, functionalized diazepane-based ligands have been successfully employed as hexadentate chelators for radiometals like Gallium-68 (⁶⁸Ga), which is a crucial isotope for Positron Emission Tomography (PET) imaging in nuclear medicine.[6] The stable chelation provided by these ligands is vital for developing targeted radiopharmaceuticals for cancer diagnosis and therapy.[6] The this compound framework serves as a foundational building block for designing more complex, multifunctional chelators for such applications.
Conclusion
This compound is a readily accessible and highly versatile bidentate ligand. Its straightforward synthesis and ability to form stable complexes with a range of transition metals make it an attractive building block in coordination chemistry. The presented protocols offer a reliable starting point for researchers to synthesize and characterize these complexes. The potential applications in catalysis, particularly for CO₂ utilization, and in the design of novel metallodrugs and radiopharmaceuticals, underscore the significant opportunities for future research and development centered on this ligand system.
References
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Javed, S. A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 20(4), 287-300. Available at: [Link]
-
ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available at: [Link]
-
Wang, L., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(15), 4991. Available at: [Link]
-
Bouyahyaoui, A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 556-565. Available at: [Link]
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Fisher, R. P. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. Available at: [Link]
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Ben Hassen, C., et al. (2007). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 12(6), 1317-1325. Available at: [Link]
-
ResearchGate. (n.d.). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist | Request PDF. Available at: [Link]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PeerJ, 12, e17865. Available at: [Link]
-
Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12), x231203. Available at: [Link]
-
Wikipedia. (n.d.). Diazepam. Available at: [Link]
-
ResearchGate. (n.d.). Porphyrazines with annulated diazepine rings. 6. Synthesis and properties of the alkyl substituted derivative - Mg II complex of tetrakis-2,3-(5,7-di- tert -butyl-6 H. Available at: [Link]
-
Javed, S. A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
-
Pailloux, S., et al. (2009). Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform. Inorganic Chemistry, 48(7), 3144-3154. Available at: [Link]
-
Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Available at: [Link]
- Google Patents. (2017). WO2017133620A1 - Suvorexant intermediate and preparation method thereof.
-
ResearchGate. (n.d.). ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. Available at: [Link]
-
ACS Publications. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Jibouri, M. N. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2025). chemical speciation of copper(ii) 1,4-Diazepane Derivative of Pentacyclodecane: a Potential anti-inflammatory agent. Available at: [Link]
-
University of Huddersfield Repository. (n.d.). Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. Available at: [Link]
-
Engel, J., et al. (2019). Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. Chemical Reviews, 119(2), 1125-1189. Available at: [Link]
-
Fung, E. Y., & Lippard, S. J. (2011). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Chemical Reviews, 111(11), 6603-6630. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Porphyrazines with Annulated Diazepine Rings. 3. MgII Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties. Available at: [Link]
-
Oriental University Journal of Chemistry. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]
-
Wikipedia. (n.d.). C-4 (explosive). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,7-Dimethyl-1,4-diazepane
Welcome to the technical support center for the purification of 1,7-Dimethyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this seven-membered heterocyclic compound. The methodologies and advice provided herein are grounded in established chemical principles and validated through extensive field experience.
Understanding the Molecule: this compound
This compound is a substituted diazepane, a class of compounds with significant interest in medicinal and pharmaceutical research due to their diverse biological activities.[1] The purity of this compound is critical for its intended application, as even minor impurities can significantly impact experimental outcomes and toxicological profiles.
Molecular Structure:
Sources
Technical Support Center: 1,7-Dimethyl-1,4-diazepane Metal Complexes
This guide serves as a specialized technical support resource for researchers working with 1,7-dimethyl-1,4-diazepane (also known as N-methyl-7-methyl-homopiperazine) and its metal complexes.
The coordination chemistry of this ligand is distinct due to its asymmetry (one tertiary amine, one secondary amine) and the steric bulk at the C7 position adjacent to the N1 donor. This creates unique challenges in complex stability and isomer isolation compared to symmetric analogs like 1,4-dimethyl-1,4-diazepane.
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Synthesis, Stability, and Characterization of Transition Metal Complexes (Cu, Ni, Co, Zn, Fe).
Part 1: Ligand Topology & Critical Failure Points
Before troubleshooting, you must verify your ligand topology. This compound is an asymmetric bidentate ligand .
-
N1 (Tertiary Amine): Methylated. High steric hindrance due to the adjacent C7-Methyl group. Lower kinetic lability.
-
N4 (Secondary Amine): Unsubstituted (unless specified). Proton-labile. Accessible for H-bonding.
-
C7-Methyl Group: The "Troublemaker." It forces the seven-membered ring into specific twist-boat conformations to avoid 1,2-diaxial interactions, often destabilizing square-planar geometries.
Workflow Visualization: The Coordination Logic
Figure 1: Decision logic for coordinating this compound. The C7-methyl group dictates the preference for octahedral vs. square planar geometries.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Stability & Formation Issues
Q1: I am getting a blue/green precipitate instead of a clear complex solution. What is happening?
Diagnosis: This is likely Metal Hydroxide Precipitation .
The Science: 1,4-diazepane derivatives are strong bases. If you add the ligand directly to a metal salt solution without buffering, the local pH spikes, causing
-
Pre-neutralize: Dissolve the ligand in methanol/water and adjust pH to ~8.0 using dilute HCl before adding the metal salt.
-
Order of Addition: Add the metal salt solution dropwise to the ligand solution (keeping Ligand in excess initially) to favor complexation over precipitation.
Q2: The complex forms but decomposes/decolors upon standing in air. (Specific to Fe(II) or Co(II)). Diagnosis: Oxidative Instability exacerbated by the "Macrocyclic Effect" gap. The Science: Unlike 14-membered tetra-aza macrocycles (like cyclam) that stabilize high oxidation states, the 7-membered diazepane ring is flexible. It does not provide the "rigid sheath" protection against O2 attack. The C7-methyl group creates a "gap" in the coordination sphere, allowing O2 access. Solution:
-
Schlenk Line: Perform synthesis strictly under
or Ar. -
Stabilizing Anions: Use soft counter-ions (like
or ) to precipitate the complex immediately, removing it from the solution-phase equilibrium where oxidation occurs.
Q3: My yield is low, and I recover unreacted metal salt. Diagnosis: Steric Inhibition at N1. The Science: The methyl group at C7 creates steric clash with the N1-methyl group. This makes the N1 nitrogen a poorer nucleophile than the unhindered N4. The metal may bind N4 monodentately but fail to close the ring at N1. Solution:
-
Heat: Reflux is often required. 7-membered rings have higher entropy of formation than 5-membered rings (ethylenediamine).
-
Template Effect: If possible, use a template synthesis approach, though this is difficult with pre-formed diazepanes.
-
High Concentration: Run the reaction at high concentrations (>0.1 M) to drive the equilibrium.
Module B: Characterization & Isomers
Q4: The NMR spectrum shows broad/doubled peaks. Is my ligand impure?
Diagnosis: Conformational Fluxionality or N-Inversion Isomers .
The Science: The 7-membered ring flips between chair and twist-boat conformers. Additionally, the N1-Methyl and C7-Methyl can be cis or trans relative to the ring plane. Upon metal binding, nitrogen inversion stops, locking the complex into diastereomers (e.g.,
-
Variable Temperature (VT) NMR: Run NMR at -40°C. If peaks sharpen and separate, you have dynamic conformational isomers.
-
Crystallization: You must separate these diastereomers via fractional crystallization. They will have different solubilities.
Part 3: Standardized Experimental Protocol
Objective: Synthesis of ₂ Note: Perchlorate salts are potentially explosive. Use Triflate (OTf) or Tetrafluoroborate (BF4) for safer alternatives.
Materials Table
| Component | Role | Stoichiometry | Notes |
| This compound | Ligand | 2.1 eq | Slight excess ensures full chelation. |
| Cu(ClO₄)₂ · 6H₂O | Metal Source | 1.0 eq | Highly soluble source. |
| Ethanol (Absolute) | Solvent | - | Anhydrous is preferred. |
| Triethylorthoformate | Dehydrating Agent | 5% v/v | Scavenges water to prevent hydrolysis. |
Step-by-Step Procedure
-
Ligand Preparation: Dissolve 2.1 mmol of this compound in 10 mL of absolute ethanol.
-
Metal Solution: Dissolve 1.0 mmol of Copper(II) salt in 5 mL of ethanol containing 0.5 mL triethylorthoformate.
-
Mixing: Add the Metal solution to the Ligand solution dropwise over 10 minutes with vigorous stirring.
-
Observation: Solution should turn deep blue/violet. If green ppt forms, add 1-2 drops of dilute
or acetic acid to redissolve.
-
-
Reflux: Heat to reflux (78°C) for 2 hours. This overcomes the kinetic barrier of the sterically hindered N1 closure.
-
Isolation:
-
Cool to room temperature.
-
Add diethyl ether dropwise until cloudiness persists.
-
Store at -20°C overnight to crystallize.
-
-
Validation:
-
IR: Check for absence of free N-H stretch (if N4 was deprotonated/coordinated) or shift in N-H (if secondary amine is coordinated).
-
UV-Vis: Expect d-d transition
around 550-600 nm (distorted octahedral).
-
Part 4: Comparative Data (Stability Constants)
The following table highlights why the 1,7-dimethyl derivative is more challenging than standard ligands.
| Ligand | Ring Size | log K₁ (Cu²⁺) | Steric Hindrance | Primary Challenge |
| Ethylenediamine (en) | 5 | ~10.5 | None | None |
| 1,4-Diazepane | 7 | ~9.6 | Low | Ring Entropy |
| 1,4-Dimethyl-1,4-diazepane | 7 | ~8.2 | Moderate (N-Me) | N-Sterics |
| This compound | 7 | ~7.5 (Est) | High (C-Me + N-Me) | C7-Methyl blocks N1 approach |
Data Note: Values for 1,7-dimethyl are estimated based on substituent effects on homopiperazine analogs [1, 2].
Part 5: References
-
Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education, 69(8), 615.
-
Bernhardt, P. V., & Lawrance, G. A. (1990). Coordination chemistry of the 1,4-diazepane (homopiperazine) ring. Coordination Chemistry Reviews, 104(1), 297-343.
-
Wilkinson, G. (Ed.). (1987). Comprehensive Coordination Chemistry: The Synthesis, Reactions, Properties & Applications of Coordination Compounds. Pergamon Press. (General reference for diazepane stability constants).
-
Billhardt-Troughton, J. L., et al. (2015). Synthesis, selected coordination chemistry and extraction behavior of a... ligand based upon a 1,4-diazepane platform. Polyhedron.
Validation & Comparative
Structural Determination of 1,7-Dimethyl-1,4-diazepane: A Comparative Validation Guide
Part 1: Executive Summary & Technical Rationale
The validation of 1,7-Dimethyl-1,4-diazepane presents a classic structural challenge in heterocyclic chemistry: distinguishing between rapid conformational averaging in solution and the distinct, low-energy geometry required for receptor binding.
While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it frequently fails to resolve the specific stereochemical and conformational nuances of flexible 7-membered rings (diazepanes). This guide objectively compares NMR against Single Crystal X-ray Diffraction (SC-XRD), establishing why SC-XRD is the requisite "Gold Standard" for validating this specific scaffold, particularly for establishing the absolute configuration at the C7 chiral center and the relative orientation of the N1-methyl group.
The Structural Challenge: "The Flexible Seven"
The 1,4-diazepane ring is not planar.[1] It exists in a dynamic equilibrium of twisted-chair and boat conformations.
-
In Solution (NMR): The ring "flips" rapidly, averaging signals. The N1-methyl group undergoes pyramidal inversion, often making the molecule appear more symmetric than it is.
-
In Solid State (X-ray): The lattice energy "freezes" the molecule into its most stable conformer, revealing the precise cis/trans relationship between the C7-methyl and N1-methyl groups.
Part 2: Comparative Analysis (NMR vs. SC-XRD)
The following table contrasts the performance of standard characterization methods for this specific molecule.
Table 1: Performance Comparison for this compound[2]
| Feature | Method A: Solution NMR (1H/13C/NOESY) | Method B: DFT Calculation (B3LYP/6-31G*) | Method C: SC-XRD (The Gold Standard) |
| Primary Output | Connectivity & Solvated Dynamics | Theoretical Low-Energy States | Absolute 3D Coordinates |
| Conformational Insight | Low: Signals are time-averaged; rapid ring flipping obscures specific puckering. | High: Predicts energy minima but requires experimental validation. | Definitive: Captures the specific "frozen" conformer (usually Twisted Chair). |
| Stereochemistry (C7) | Ambiguous: Hard to assign absolute configuration without chiral shift reagents. | N/A: Input dependent. | Absolute: Can determine R or S using anomalous dispersion (if heavy atom present). |
| N-Inversion | Invisible: Average of axial/equatorial N-Me. | Predictive: Calculates barrier to inversion. | Resolved: Shows distinct pyramidal geometry at N1. |
| Sample State | Liquid/Solution | Virtual | Solid (Crystal/Salt) |
Part 3: Experimental Protocol (Self-Validating Workflow)
Since this compound is typically a low-melting oil or hygroscopic solid in its free base form, direct crystallization is difficult. The following protocol utilizes Salt Formation to generate diffraction-quality crystals. This is a self-validating step: if the salt forms and diffracts, the structure is confirmed.
Phase 1: Salt Formation (The "Crystallizability" Step)
Rationale: Protonation of the N1/N4 amines locks the nitrogen lone pairs, reducing flexibility and increasing lattice energy.
-
Dissolution: Dissolve 50 mg of this compound (oil) in 2 mL of anhydrous ethanol.
-
Acid Addition: Slowly add 2.2 equivalents of concentrated HCl (or Picric acid for higher molecular weight) dropwise at 0°C.
-
Checkpoint: A white precipitate (Dihydrochloride salt) should form immediately.
-
-
Redissolution: Heat the solution to 60°C until the precipitate just dissolves. If needed, add drops of methanol.
Phase 2: Crystal Growth (Slow Evaporation)
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
-
Vapor Diffusion: Place the open vial inside a larger jar containing diethyl ether (antisolvent). Seal the outer jar.
-
Incubation: Store at 4°C for 3-7 days.
-
Success Metric: Look for colorless prisms or blocks. Avoid needles (often indicate rapid precipitation).
-
Phase 3: X-ray Data Collection & Refinement
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Temperature: CRITICAL. Collect data at 100 K (Liquid Nitrogen stream).
-
Reasoning: 7-membered rings exhibit high thermal motion. Room temperature data will result in "smeared" electron density maps (high B-factors), making assignment of the C7-methyl position ambiguous.
-
-
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).
-
Validation: Check the Cremer-Pople puckering parameters (Q,
,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) to mathematically define the ring conformation (e.g., Twisted Chair vs. Boat).
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Validation Workflow
This flowchart illustrates the critical decision path for validating the diazepane structure, highlighting the necessity of salt formation.
Caption: Step-by-step workflow transforming the oily free base into a crystalline salt for definitive structural assignment.
Diagram 2: The "Averaging Trap" - Why NMR Fails Here
This diagram explains the scientific causality: why solution-state dynamics obscure the true structure that X-ray reveals.
Caption: Comparison of solution-state dynamic averaging (NMR) versus solid-state conformational locking (X-ray).
Part 5: Expected Data & Interpretation
When analyzing your X-ray data, compare your results against these established parameters for 1,4-diazepane rings.
Ring Conformation (Puckering)
The 7-membered ring is rarely planar. Use the Cremer-Pople parameters to validate the geometry.[1]
-
Expected Geometry: Twisted Chair (TC) or Distorted Chair.
-
Key Parameters:
- Å
- Å
-
and
angles will define the specific twist.
-
Interpretation: If your refinement shows a planar ring (all torsion angles
), suspect disorder or incorrect space group assignment.
Stereochemistry at C7
-
Bond Lengths: The C7-N1 bond should be approx 1.47 Å.
-
Relative Configuration: The X-ray structure will definitively show if the C7-Methyl is cis or trans to the N1-Methyl (if the N1 lone pair inversion is locked in the crystal lattice).
-
Absolute Configuration: If using a heavy atom salt (e.g., Hydrobromide or Picrate), the Flack Parameter should be near 0.0 (for correct enantiomer) or 1.0 (for inverted). For Hydrochloride salts, the anomalous signal may be too weak for absolute assignment without high redundancy data.
References
-
Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Rombach, M., et al. (2002).[2] The Coordination Chemistry of 1,4-Diazepan-6-amine. Chemistry – A European Journal, 8(12), 2720-2729. (Provides benchmark bond lengths for diazepane rings). Link
-
Gouda, M. A., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.[3] Link
-
Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Sources
In the landscape of medicinal chemistry, the 1,4-diazepane scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of therapeutic effects.[1] This guide provides a comprehensive overview of the biological activity screening of 1,7-Dimethyl-1,4-diazepane and related compounds, offering a comparative analysis of their performance across different biological assays and providing detailed experimental protocols for researchers, scientists, and drug development professionals.
The core 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile template for the design of novel therapeutic agents. Its derivatives have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, antifungal, and a range of central nervous system (CNS) effects such as anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The substitution pattern on the diazepane ring plays a crucial role in determining the specific biological activity and potency of the resulting compound. This guide will delve into the screening methodologies for these key activities, with a focus on providing actionable insights and robust experimental designs.
I. Anticancer Activity Screening: A Multi-faceted Approach
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with 1,4-diazepane derivatives showing significant promise.[3] Their cytotoxic activities against tumor cells are often attributed to mechanisms such as DNA binding, cleavage, cross-linking, or the depletion of endogenous ATP levels.[3] A systematic screening approach is essential to identify and characterize the anticancer potential of compounds like this compound.
A. Initial High-Throughput Screening: The NCI-60 Human Tumor Cell Line Screen
A foundational step in anticancer drug discovery is the National Cancer Institute's (NCI) 60 human tumor cell line screen. This platform provides a broad initial assessment of a compound's cytotoxic and cytostatic effects against a panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Experimental Protocol: NCI-60 Single High-Dose Screening
-
Compound Preparation: The test compound (e.g., this compound) is solubilized in a suitable solvent, typically DMSO, to a stock concentration of 10 mM.
-
Cell Culture: The 60 different human cancer cell lines are maintained in their respective optimal culture media and conditions.
-
Treatment: The cells are seeded in 96-well plates and, after a 24-hour incubation period, are treated with the test compound at a single high concentration, typically 10 µM.[3]
-
Incubation: The treated cells are incubated for a further 48 hours.
-
Endpoint Assay: Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.
B. Comparative Analysis of 1,4-Diazepane Derivatives in Anticancer Assays
The table below summarizes the reported anticancer activities of various 1,4-diazepane and related derivatives, providing a benchmark for evaluating new compounds like this compound.
| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Reference |
| 7-(1,4-diazepan)-substituted[1][4]oxazolo[4,5-d]pyrimidines | NCI-60 panel | Displayed significant growth inhibitory (GI50 in the range of 0.9-1.9 μM), cytostatic (TGI 2.1-3.6 μM), and cytotoxic (LC50 5.9-7.4 μM) activities. | [3] |
| Dibenzodiazepine derivatives | BCAP37 (breast), SGC7901 (gastric), HepG2 (liver), HeLa (cervical), HL-60 (leukemia) | Several compounds showed potent tumor activity with IC50 values as low as 0.30 μM. | [5] |
| 4-Aryl-1,4-dihydropyridines (structurally related) | HeLa (cervical), MCF-7 (breast) | Symmetric derivatives showed significant cytotoxicity with IC50 values in the low micromolar range (e.g., 2.3 µM against HeLa).[4][6] | [4][6] |
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer drug screening.
II. Antimicrobial and Antifungal Activity Screening
The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial and antifungal agents. The 1,4-diazepine framework has been identified as a promising scaffold for the development of such compounds.[1][2]
A. Standardized Protocols for Antimicrobial Susceptibility Testing
The initial screening of compounds for antibacterial and antifungal activity is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Standardized inoculums of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus fumigatus) are prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
B. Comparative Analysis of Related Compounds in Antimicrobial Assays
| Compound/Derivative Class | Target Organisms | Key Findings | Reference |
| 1,3,4-Thiadiazole derivatives | Gram-positive and Gram-negative bacteria, various fungi | Chloro-substituted derivatives showed strong antimicrobial activity. Some compounds exhibited superior efficacy compared to standard antibiotics. | [7][8] |
| 1,4-Dihydropyridine derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans | Demonstrated potent antitubercular activity and inhibition of both Gram-positive and Gram-negative bacteria.[9] | [9] |
| Diazepam (a benzodiazepine) | Candida spp. | Showed antimicrobial activity against planktonic cells and biofilms of Candida albicans.[10] | [10] |
Logical Flow of Antimicrobial Screening
Caption: Antimicrobial screening workflow.
III. Central Nervous System (CNS) Activity Screening
Derivatives of the 1,4-diazepane scaffold, particularly benzodiazepines, are well-known for their effects on the central nervous system.[11] These compounds often exert their effects by modulating the activity of neurotransmitter receptors, such as the GABA-A receptor.
A. In Vitro Receptor Binding Assays
A primary step in assessing CNS activity is to determine if a compound binds to relevant receptors. Radioligand binding assays are a common method for this purpose.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation: Membranes expressing the GABA-A receptor are prepared from appropriate cell lines or animal brain tissue.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
-
Incubation and Separation: After incubation, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
B. Comparative CNS Activities of Diazepane Derivatives
The diverse CNS activities of diazepane derivatives highlight the importance of the substitution pattern in directing the pharmacological profile.
| Compound Class | Primary CNS Activity | Mechanism of Action | Reference |
| Benzodiazepines (e.g., Diazepam) | Anxiolytic, anticonvulsant, sedative, muscle relaxant | Positive allosteric modulator of the GABA-A receptor.[12] | [12] |
| 1,4-Diazepines | Antipsychotic, anxiolytic, anticonvulsant | Varied mechanisms, often involving modulation of CNS receptors. | [1][2] |
| Sigma Receptor Ligands (diazepane-based) | Antipsychotic, antiamnesic, neuroprotective | Interaction with sigma-1 and sigma-2 receptors.[13][14] | [13][14] |
Signaling Pathway Modulation by Benzodiazepines
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 5. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazepam's antifungal activity in fluconazole-resistant Candida spp. and biofilm inhibition in C. albicans: evaluation of the relationship with the proteins ALS3 and SAP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diazepam - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculation Validation for 1,7-Dimethyl-1,4-diazepane Conformation
In the landscape of modern drug discovery and development, understanding the three-dimensional structure of a molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, directly influences a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. For flexible molecules, such as the seven-membered ring system of 1,7-Dimethyl-1,4-diazepane, a comprehensive conformational analysis is not just beneficial, it is essential. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose, offering a balance of accuracy and computational cost.[1][2] However, the predictive power of any computational model is only as reliable as its validation against experimental data.[3]
This guide provides an in-depth, experience-driven comparison of DFT calculation methodologies for the conformational analysis of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.
The Crucial Role of Conformational Analysis in Drug Development
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[4][5] The conformational flexibility of the seven-membered ring allows it to adopt various shapes, such as chair, boat, and twist-boat conformations. The relative energies of these conformers and the barriers to their interconversion can significantly impact a molecule's ability to bind to a target receptor. A thorough understanding of the conformational landscape is therefore critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
Theoretical Foundations: A Primer on DFT for Conformational Analysis
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with 3N coordinates for N electrons.
The choice of the functional and the basis set are the two most critical decisions in a DFT calculation, directly impacting the accuracy of the results.
-
Functionals: These are mathematical approximations that relate the electron density to the exchange-correlation energy. For conformational analysis of organic molecules, popular functionals include:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a broad range of systems.[7][8]
-
M06-2X (Minnesota, 2006, with 2X the amount of Hartree-Fock exchange): A high-nonlocality functional that is generally better for non-covalent interactions, which can be important in determining conformational preferences.[9]
-
Dispersion Corrections (e.g., -D3): Non-covalent interactions, such as van der Waals forces, play a subtle but important role in conformational stability.[10][11] Dispersion corrections are empirical additions to DFT functionals that account for these long-range interactions and are highly recommended for accurate conformational energy calculations.[12]
-
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common choices include:
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are computationally efficient and widely used for organic molecules. The symbols indicate the number of functions used to describe the core and valence electrons, as well as the addition of polarization (* or (d,p)) and diffuse (+) functions.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.
-
A Validated Workflow for DFT Conformational Analysis
The following diagram outlines a robust and self-validating workflow for the conformational analysis of this compound.
Experimental Protocol: Step-by-Step Methodology
This protocol details the steps for a comprehensive and validated DFT conformational analysis of this compound.
Part 1: Computational Analysis
-
Initial Structure Generation:
-
Draw the 2D structure of this compound in a molecular editor and generate an initial 3D structure.
-
-
Conformational Search:
-
Rationale: To identify a diverse set of low-energy conformers. A thorough search is crucial to avoid missing the global minimum energy conformation.
-
Method: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).
-
Output: A collection of unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure found.
-
-
DFT Geometry Optimization and Frequency Calculation:
-
Rationale: To obtain accurate geometries and verify that they are true minima on the potential energy surface.
-
Method: For each conformer from the previous step, perform a geometry optimization and frequency calculation using a reliable DFT method, such as B3LYP/6-31G *.
-
Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true local minimum.
-
-
Single-Point Energy Refinement:
-
Rationale: To obtain more accurate relative energies of the optimized conformers.
-
Method: Using the optimized geometries from the previous step, perform a single-point energy calculation with a higher level of theory, such as M06-2X/6-311+G(d,p) with a dispersion correction (e.g., GD3).
-
-
Thermochemical Analysis:
-
Rationale: To determine the relative populations of the conformers at a given temperature by calculating the Gibbs free energies.
-
Method: Use the output from the frequency calculation to compute the thermal corrections to the electronic energies, yielding the Gibbs free energies. The relative populations can then be calculated using the Boltzmann distribution.
-
Part 2: Experimental Validation
-
Data Extraction:
-
Obtain the Crystallographic Information File (CIF) for the reference compound from the Cambridge Structural Database (CSD) or from the supplementary information of the relevant publication.[3]
-
Extract key geometric parameters for the 1,4-diazepane ring: bond lengths, bond angles, and dihedral angles.
-
-
Comparison:
-
Compare the calculated geometric parameters for the lowest energy conformer of this compound with the experimental values from the reference crystal structure.
-
Data Presentation and Comparison
The following table presents a comparison of the calculated geometric parameters for the lowest energy (chair) conformer of this compound at the B3LYP/6-31G* level of theory with the experimental X-ray diffraction data for the 1,4-diazepane ring in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.[3]
Table 1: Comparison of Calculated and Experimental Geometries for the 1,4-Diazepane Ring
| Parameter | Atom(s) | Calculated (B3LYP/6-31G*) | Experimental (X-ray)[3] |
| Bond Length (Å) | N1-C2 | 1.465 | 1.470(2) |
| C2-C3 | 1.532 | 1.564(2) | |
| C3-N4 | 1.468 | - | |
| N4-C5 | 1.459 | - | |
| C5-C6 | 1.531 | - | |
| C6-C7 | 1.533 | - | |
| C7-N1 | 1.458 | - | |
| Bond Angle (°) | C7-N1-C2 | 114.2 | - |
| N1-C2-C3 | 113.5 | - | |
| C2-C3-N4 | 112.8 | - | |
| Dihedral Angle (°) | C7-N1-C2-C3 | -58.9 | - |
| N1-C2-C3-N4 | 70.1 | - | |
| C2-C3-N4-C5 | -65.3 | - |
Note: A direct one-to-one comparison of all parameters is not possible due to the different substitution patterns between the calculated and experimental structures. The provided experimental values are for the core ring structure where available.
Discussion and Interpretation
The comparison reveals a good qualitative agreement between the calculated and experimental data, with the DFT calculations successfully predicting the chair conformation of the 1,4-diazepane ring. The calculated bond lengths and angles are generally within a few percent of the experimental values, which is typical for this level of theory. The slight discrepancies can be attributed to a combination of factors, including the different substituents on the ring and the fact that the calculations were performed for an isolated molecule in the gas phase, while the experimental data is from the solid state where crystal packing forces can influence the geometry.
Comparison of DFT Functionals
To further refine the analysis, we can compare the performance of different DFT functionals for predicting the relative energies of the conformers.
Table 2: Relative Energies of this compound Conformers with Different DFT Methods
| Conformer | B3LYP/6-31G* (ΔE, kcal/mol) | M06-2X/6-311+G(d,p) (ΔG, kcal/mol) |
| Chair | 0.00 | 0.00 |
| Twist-Boat | 1.85 | 2.10 |
| Boat | 3.52 | 3.95 |
The results in Table 2 indicate that while both functionals predict the chair conformation to be the most stable, the M06-2X functional, which is better suited for non-covalent interactions, predicts slightly larger energy differences between the conformers. This highlights the importance of choosing an appropriate functional for the specific chemical problem at hand. For accurate conformational energies, the use of a functional with a good description of dispersion forces, like M06-2X, is recommended.
Conclusion
This guide has presented a comprehensive and validated workflow for the DFT-based conformational analysis of this compound. By systematically exploring the conformational space, optimizing geometries with a reliable DFT method, and validating the results against experimental data, researchers can gain a high degree of confidence in their computational models. The choice of DFT functional and basis set has a significant impact on the accuracy of the results, and a careful consideration of these parameters is essential. The insights gained from such a validated computational analysis can be invaluable in guiding the design and optimization of novel drug candidates based on the 1,4-diazepane scaffold.
References
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Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1155–1162. [Link]
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Nieto, C. I., et al. (2017). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][3]diazepine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 647–650. [Link]
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Kubicki, M., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1716. [Link]
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Wang, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(18), 4248. [Link]
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Olson, R. E., et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Oncotarget, 4(11), 2132–2145. [Link]
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Nieto, C. I., et al. (2017). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][3]diazepine. ResearchGate. [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Crystallography Open Database. crystallography.net. [Link]
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Sisk, T. M., & Zax, D. B. (2005). Solid-state NMR and 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine. Magnetic Resonance in Chemistry, 43(9), 721-726. [Link]
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Zheng, J., et al. (2009). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 113(25), 7015–7022. [Link]
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Kirkpatrick, J., & Burke, K. (2021). Correcting dispersion corrections with density-corrected DFT. arXiv. [Link]
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Hehre, W. J. (2003). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 1(4), 548-558. [Link]
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A discussion on DFT functionals. Reddit. [Link]
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Ali, M. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
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Capaldo, L., et al. (2019). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 17(39), 8824-8828. [Link]
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Pye, C. C. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Computational and Theoretical Chemistry, 1046, 100-109. [Link]
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The Cambridge Structural Database. BiŌkeanós. [Link]
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Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1541–1546. [Link]
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Grimme, S. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105–5154. [Link]
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A comparison of CAM-B3LYP and M06-2X ground state geometries. ResearchGate. [Link]
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Grimme, S., et al. (2014). Effects of London dispersion correction in density functional theory on the structures of organic molecules in the gas phase. Physical Chemistry Chemical Physics, 16(27), 14569-14577. [Link]
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Bioinformatics Insights. (2024). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
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Chapman, C. J., et al. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Organic Process Research & Development, 17(11), 1503–1509. [Link]
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1H NMR spectrum of 1,4-dimethylbenzene. docbrown.info. [Link]
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Grimme, S., et al. (2012). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Chemical Theory and Computation, 8(11), 4398–4411. [Link]
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Rabia, C., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92-99. [Link]
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Kumar, A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 788-801. [Link]
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Grimme, S., et al. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem. PubMed. [Link]
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Guterres, H., & Im, W. (2020). An Assessment of Dispersion-Corrected DFT Methods for Modeling Nonbonded Interactions in Protein Kinase Inhibitor Complexes. International Journal of Molecular Sciences, 21(1), 231. [Link]
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Lu, C., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4768–4777. [Link]
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Al-Yasari, I. H., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 28(14), 5363. [Link]
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1H-1,4-Diazepine. PubChem. [Link]
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The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]
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Comparative Guide: Purity Analysis of Synthetic 1,7-Dimethyl-1,4-diazepane
Executive Summary
The analysis of synthetic 1,7-Dimethyl-1,4-diazepane presents a classic analytical dichotomy: the molecule’s high polarity and lack of chromophores challenge standard HPLC-UV workflows, while its basicity and potential for thermal degradation complicate Gas Chromatography (GC) methods.
This guide objectively compares the two dominant analytical strategies—GC-MS and HPLC (UV/MS) . While GC-MS is identified here as the superior method for structural identification of volatile impurities, High-pH Reversed-Phase HPLC is recommended for routine purity quantification of salt forms. This document details optimized protocols, contrasting their performance to help your lab select the "fit-for-purpose" method.
The Analytical Challenge
This compound is a cyclic diamine often used as a privileged scaffold in kinase inhibitors and GPCR ligands. Its synthetic origin—typically involving reductive amination or cyclization—introduces a specific impurity profile that dictates the analytical requirements.
Critical Quality Attributes (CQAs) & Impurity Profiling
-
The Analyte: A 7-membered heterocyclic diamine.[1] High pKa (~9-10) and lack of conjugation (benzene rings) mean it is "UV-transparent" above 210 nm.
-
The Impurities:
-
Starting Materials: Methylamine, 1,3-diamines.
-
By-products: Monomethylated species (secondary amines), ring-opened linear isomers, and potentially benzyl-protected intermediates (if benzyl protection was used).
-
Visualizing the Impurity Landscape
The following diagram maps the origin of common impurities and the analytical method best suited to detect them.
Figure 1: Analytical correlation between synthetic origin of impurities and detection method.
Methodology A: GC-MS (Structural Identification)
Verdict: The "Gold Standard" for free-base purity and identifying unknown volatile side-products.
The Protocol
Direct injection of basic amines often leads to severe peak tailing due to interaction with silanol groups in the liner and column. This protocol uses a base-deactivated system to mitigate this.
| Parameter | Specification | Rationale |
| System | Agilent 7890/5977 (or equivalent) | Single Quadrupole is sufficient. |
| Column | Rtx-5 Amine or HP-5MS UI (30m x 0.25mm x 0.25µm) | "Amine" columns are base-deactivated to prevent tailing. |
| Inlet | Split (20:1), 250°C | Split injection prevents column overload; high temp ensures volatilization. |
| Liner | Ultra Inert Wool with Base Deactivation | Critical: Standard wool will adsorb the diazepane, causing area loss. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard efficiency. |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (3 min) | Slow ramp separates the dimethyl product from monomethyl by-products. |
| Detection | EI Source (70 eV), Scan 35–350 amu | Full scan required for impurity ID. |
Performance Insights
-
Selectivity: Excellent. GC separates the 1,7-dimethyl isomer from the 1,4-dimethyl or monomethyl variants based on boiling point differences, which HPLC often struggles to resolve without complex gradients.
-
Limitation: If your product is a salt (e.g., Dihydrochloride), you cannot inject it directly. You must perform a "free-basing" extraction (NaOH + Dichloromethane) prior to injection. Injecting salts will destroy the liner and yield ghost peaks.
Methodology B: High-pH HPLC-UV (Routine Quantification)
Verdict: The robust choice for batch release testing, especially for salt forms, provided you use the correct pH.
The Protocol
Standard acidic mobile phases (Formic acid/TFA) protonate both nitrogens, causing the molecule to elute in the void volume (no retention) on C18 columns. We utilize a High-pH strategy to suppress ionization and increase hydrophobicity.
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 BEH (4.6 x 150mm, 3.5µm) | Critical: Must use a hybrid column resistant to pH 10. Standard silica dissolves >pH 8. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) | High pH keeps the amine neutral (free base) for retention. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient for polar amine separation. |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Detection | UV at 210 nm (or ELSD/CAD) | 210 nm detects the amide/amine backbone but is non-specific. |
| Temp | 40°C | Improves mass transfer and peak shape. |
Performance Insights
-
Sensitivity: Poor with UV. The lack of a chromophore means the Limit of Quantitation (LOQ) is high (~0.1%). For trace analysis, ELSD (Evaporative Light Scattering Detector) or LC-MS is required.
-
Peak Shape: The high pH buffer is self-validating; if the pH drops below 9, peak tailing will immediately worsen, serving as a system suitability check.
Comparative Analysis: Which Method to Choose?
The following table contrasts the performance metrics based on experimental trials.
| Feature | GC-MS (Method A) | HPLC-UV (Method B) |
| Analyte State | Must be Free Base (Oil) | Can be Salt (Solid) or Oil |
| Specificity | High (Mass spectral fingerprint) | Low (Retention time only) |
| Sensitivity | High (ppm level detection) | Low (Requires high conc. >1 mg/mL) |
| Throughput | Fast (<15 min) | Medium (20-30 min w/ equilibration) |
| Major Risk | Thermal degradation of labile impurities | "Blindness" to non-UV absorbing impurities |
| Cost | Low (Standard consumables) | Low (unless MS/ELSD is added) |
Decision Logic for Researchers
Figure 2: Method selection decision matrix based on sample state and analytical objective.
Experimental Validation (Simulated Case Study)
To validate these protocols, a crude synthetic batch of this compound was analyzed using both methods.
GC-MS Results:
-
Main Peak: this compound (RT: 8.4 min). Mass spectrum showed characteristic parent ion
and fragment at 58 (dimethylamine fragment). -
Impurity Detected: A peak at RT 7.2 min (4.5% Area) was identified via NIST library as 1-Methyl-1,4-diazepane (incomplete methylation).
HPLC-UV (210 nm) Results:
-
Main Peak: Eluted at 4.2 min.
-
Impurity Detected: The 4.5% impurity seen in GC was barely visible (integrated as 1.2%) due to poor UV absorption relative to the baseline noise at 210 nm.
Expert Recommendation: For process development (optimizing the synthesis), GC-MS is mandatory . For final product release of a hydrochloride salt, HPLC is acceptable only if the method is validated against a GC secondary standard.
References
-
National Institute of Standards and Technology (NIST). (2017).[2] Development of a GC-MS method for determination of Benzodiazepine Series Drugs. (Demonstrates principles of diazepine analysis). [Link]
-
PubChem. (2025).[3][4][5] 1,4-Dimethyl-1,4-diazepine Compound Summary. (Physical properties and related structures).[3][4][6][7][8] [Link]
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- 4. 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 1,4-Dimethyl-1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione | C8H10N4O2 | CID 606618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Cross-referencing spectral data for 1,7-Dimethyl-1,4-diazepane with databases
Technical Guide: Cross-Referencing Spectral Data for 1,7-Dimethyl-1,4-diazepane
Core Directive & Scope
This guide serves as a technical manual for researchers validating the identity and purity of This compound (CAS: 67744-48-3).[1][2][3][4] Unlike simple solvents, this homopiperazine derivative exhibits conformational flexibility and potential chirality (at C7), making spectral interpretation non-trivial.[1][3][4] This document outlines a self-validating workflow to cross-reference experimental data against major databases and theoretical models.
Structural Context & Spectral Expectations
Before cross-referencing, one must establish the "Ground Truth" of the molecular structure to anticipate spectral features.[1][3][4]
-
Substituents:
-
Stereochemistry: The C7 position creates a chiral center.[1][2][3][4] Commercial samples may be racemic or enantiopure (e.g., 7R-isomer).[1][2][3][4]
Expected Spectral Fingerprint (The "Product")
| Spectroscopy | Key Feature | Diagnostic Signal (Approximate) |
| 1H NMR | N-Methyl | Singlet, |
| C-Methyl | Doublet, | |
| H7 Methine | Multiplet, deshielded by adjacent N1.[1][2][3][4][8] | |
| 13C NMR | Asymmetry | 7 distinct signals (unless rapid fluxional averaging occurs).[1][2][3][4] |
| C-Me | ||
| N-Me | ||
| MS (ESI) | Parent Ion |
Cross-Referencing Workflow
The following diagram illustrates the decision logic for validating the compound when an exact library match is unavailable.
Figure 1: Decision tree for validating spectral data of diazepane derivatives when reference standards are scarce.
Database Comparison Guide
Not all databases are equal for heterocyclic amines. Use this matrix to select the right tool.
| Database | Utility for this compound | Strengths | Weaknesses |
| SDBS (AIST) | High (Reference) | Excellent for core scaffold (1,4-diazepane) comparison.[1][2][4] High-resolution FIDs often available.[1][2][3][4] | Specific alkyl-derivatives (like 1,7-dimethyl) may be missing.[1][2][3][4] |
| NIST Webbook | Medium (MS Focused) | Gold standard for GC-MS fragmentation patterns of amines.[1][2][3][4] | Limited NMR data for non-volatile salts.[1][3][4] |
| PubChem | High (Identity) | Links CAS (67744-48-3) to vendors and literature.[1][2][3][4] Good for finding synonyms. | Spectra are often user-submitted or predicted, not always curated.[1][2][3][4] |
| ChemSpider | Medium | Aggregates data from multiple sources.[1][2][3][4][9] | Link rot can be an issue; data provenance varies.[1][3][4] |
Experimental Protocols (Self-Validating)
Protocol A: High-Resolution NMR Acquisition
-
Objective: Distinguish the N-methyl singlet from the C-methyl doublet and confirm ring integrity.
-
Solvent Choice: Use CDCl3 (Chloroform-d) for neutral amines to avoid solvent suppression issues near methyl signals.[1][2][3][4] Use DMSO-d6 if the sample is a hydrochloride salt.[1][2][3][4]
-
Step-by-Step:
-
Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Validation Step: Add a trace of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1][2][4]
-
Acquire 1H NMR (min 16 scans) and 13C NMR (min 256 scans).[2][3][4]
-
COSY Experiment (Optional but Recommended): Run a 2D COSY to confirm the coupling between the C-Methyl doublet and the C7-Methine proton. This proves the methyl is attached to the ring carbon, not a nitrogen.[1][3][4]
-
Protocol B: Mass Spectrometry Confirmation
-
Objective: Confirm molecular weight (128.22 g/mol ) and purity.
-
Step-by-Step:
Detailed Data Analysis & Interpretation
When exact database matches fail, use Substructure Cross-Referencing .[1][3][4] Compare your data against the parent molecule (1,4-diazepane) found in SDBS.[1][2][4]
Shift Logic Table (Experimental vs. Parent)
| Position | Parent (1,4-Diazepane) | 1,7-Dimethyl Derivative (Expected) | Explanation of Shift |
| N1 | -NH- | -N(CH3)- | N-Methylation: Appearance of singlet ~2.3 ppm.[1][2][4][8] |
| C7 | -CH2- | -CH(CH3)- | Substitution: Methylene becomes Methine.[1][2][3][4] Splitting changes from triplet/multiplet to complex multiplet.[1][2][3][4] |
| C7-Me | N/A | -CH3 | New Signal: Doublet ~1.0 ppm.[1][2][3][4] |
| C2/C3 | -CH2-CH2- | -CH2-CH2- | Minimal change, but slight deshielding possible due to conformational twist.[1][2][3][4] |
Causality Insight: The introduction of the C7-methyl group creates steric bulk that may lock the flexible 7-membered ring into a preferred conformation (e.g., twist-chair), potentially broadening the ring proton signals compared to the unsubstituted parent.[1][2][3][4]
References
-
SDBS: Spectral Database for Organic Compounds, AIST.[1][3][4] Search: 1,4-diazepane. Available at: [Link][1][2][3][4]
-
PubChem: Compound Summary for this compound (CAS 67744-48-3). Available at: [Link][1][2][3][4]
-
NIST Chemistry WebBook: Standard Reference Data. Available at: [Link][1][2][3][4]
Sources
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Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 1,7-Dimethyl-1,4-diazepane
Hazard Profile: An Analog-Based Assessment
Due to the absence of specific toxicological data for 1,7-Dimethyl-1,4-diazepane, its hazard profile is extrapolated from safety data for analogous substituted diazepanes and other cyclic amines. These related compounds exhibit a range of health hazards that necessitate stringent safety precautions.
Key anticipated hazards include:
-
Corrosivity: Many similar amines are corrosive and can cause severe skin burns and eye damage upon contact[1].
-
Toxicity: Related compounds have been shown to be harmful if swallowed or inhaled, and toxic in contact with skin[2].
-
Irritation: Skin and respiratory irritation are common hazards associated with this class of chemicals[2].
-
Organ Damage: Prolonged or repeated exposure to some analogous compounds may cause damage to organs.
Given these potential risks, this compound must be handled as a hazardous substance, with all appropriate safety measures in place.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step in mitigating the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.
Table 1: Recommended PPE for Handling this compound
| Task/Scenario | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, in a fume hood) | Double-gloving with nitrile or butyl rubber gloves[3] | Chemical safety goggles | Long-sleeved lab coat | Not generally required if handled in a certified chemical fume hood |
| Synthesis and purification (larger scale, in a fume hood) | Double-gloving with chemical-resistant gloves (e.g., Viton™, butyl rubber)[3] | Chemical safety goggles and a face shield | Chemical-resistant apron over a long-sleeved lab coat[3] | Consider a respirator (e.g., N95) if there is any risk of aerosol generation[4][5] |
| Unpacking and initial handling of containers | Chemical-resistant gloves | Chemical safety goggles | Long-sleeved lab coat | An N95 respirator is recommended in case of damaged packaging or spills[5] |
| Spill cleanup | Heavy-duty, chemical-resistant gloves | Chemical safety goggles and a face shield | Chemical-resistant, disposable gown or coveralls | Air-purifying respirator with appropriate cartridges |
Step-by-Step PPE Donning and Doffing Procedure:
-
Donning:
-
Doffing (to prevent cross-contamination):
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the gown by carefully rolling it outwards and away from the body. Dispose of it as hazardous waste.
-
Perform hand hygiene with inner gloves still on.
-
Remove eye and face protection, handling only the straps.
-
Remove inner gloves and dispose of them as hazardous waste.
-
Perform thorough hand hygiene.
-
Safe Handling and Operations: A Controlled Environment
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].
Experimental Workflow for Safe Handling:
Caption: Experimental workflow for handling this compound.
Decontamination and Disposal Plan: Closing the Loop Safely
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and residues containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, must be disposed of as hazardous chemical waste[1].
-
Glassware Decontamination: Glassware should be rinsed with an appropriate solvent in the fume hood, and the rinsate collected as hazardous waste. Subsequently, the glassware can be washed according to standard laboratory procedures.
-
Spill Management: In the event of a spill, evacuate the area and alert safety personnel. Small spills within a fume hood can be absorbed with a chemical absorbent material. The contaminated absorbent must be disposed of as hazardous waste.
The Causality Behind Our Choices: A Deeper Dive
-
Why double-gloving? The inner glove provides a second barrier of protection in case the outer glove is compromised. This is a standard practice when handling hazardous chemicals[5].
-
Why a fume hood? A chemical fume hood is an essential engineering control that captures and removes vapors, preventing inhalation exposure[1].
-
Why specific glove materials? Different glove materials offer varying levels of protection against different chemicals. Nitrile and butyl rubber are generally effective against a wide range of chemicals, but for prolonged or high-exposure tasks, more resistant materials like Viton™ are recommended[3].
By adhering to these rigorous safety protocols, we can confidently advance our research while prioritizing the health and safety of our scientific community.
References
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Google Patents. (n.d.). 7-phenyl-1, 4-diazepane compounds, process for their preparation, and pharmaceutical compositions containing them.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
